Lonazolac

Overview

Description

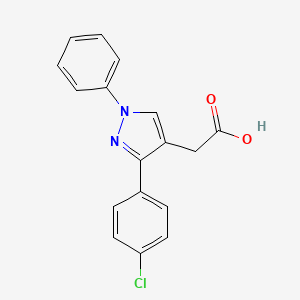

Lonazolac is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the pyrazole class of compounds. It is known for its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain. The chemical structure of this compound includes a pyrazole ring substituted with a phenyl group and a chlorophenyl group, making it a unique and potent anti-inflammatory agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lonazolac typically involves the formation of the pyrazole ring followed by the introduction of the phenyl and chlorophenyl substituents. One common synthetic route includes the reaction of hydrazine with a β-diketone to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the phenyl and chlorophenyl groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Lonazolac undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different substituents on the pyrazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions

Major Products

The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Lonazolac has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying pyrazole chemistry and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and its potential as a tool for studying inflammation and pain pathways.

Medicine: Explored for its therapeutic potential in treating inflammatory conditions and pain management.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control

Mechanism of Action

Lonazolac exerts its effects by inhibiting the cyclooxygenase enzyme, which is responsible for the synthesis of prostaglandins. By decreasing prostaglandin synthesis, this compound reduces inflammation and pain. The molecular targets of this compound include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and it selectively inhibits these enzymes to exert its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Celecoxib: Another NSAID that selectively inhibits cyclooxygenase-2.

Indomethacin: A nonselective NSAID that inhibits both cyclooxygenase-1 and cyclooxygenase-2.

Tepoxalin: An NSAID with dual inhibition of cyclooxygenase and lipoxygenase enzymes

Uniqueness

Lonazolac is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct pharmacological properties. Its selective inhibition of cyclooxygenase-2 makes it a valuable compound for reducing inflammation with potentially fewer gastrointestinal side effects compared to nonselective NSAIDs .

Biological Activity

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity, particularly its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation. Research indicates that this compound can effectively reduce the production of these inflammatory mediators, leading to decreased pain and inflammation in various conditions, such as arthritis and other inflammatory disorders .

Key Mechanisms:

- COX Inhibition: this compound inhibits both COX-1 and COX-2 enzymes, which are responsible for producing prostaglandins involved in inflammation.

- Histamine Release Modulation: It has been shown to decrease histamine release from human basophils, suggesting an additional immunomodulatory effect .

- Leukotriene Generation Inhibition: Preincubation with this compound reduces leukotriene generation in polymorphonuclear leukocytes, further supporting its anti-inflammatory profile .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models of arthritis, this compound demonstrated significant anti-inflammatory effects. The treatment group showed a marked reduction in paw edema compared to the control group, indicating effective pain relief and inflammation reduction.

Case Study 2: Antihyperglycemic Activity

This compound has also been investigated for its antihyperglycemic effects. In diabetic animal models, it was found to lower blood glucose levels, suggesting potential benefits for diabetes management alongside its anti-inflammatory properties.

Research Findings

Recent investigations have focused on developing analogs of this compound with improved selectivity for COX-2 to minimize gastrointestinal side effects commonly associated with traditional NSAIDs. These studies have led to the synthesis of new compounds that retain the beneficial properties of this compound while enhancing safety profiles .

Notable Findings:

- Selective COX-2 Inhibitors: New analogs exhibit higher selectivity for COX-2 over COX-1, potentially reducing gastrointestinal toxicity .

- Dual Action Against Cancer: Some derivatives have shown promising results not only as anti-inflammatories but also as anticancer agents, demonstrating effectiveness against various cancer cell lines .

Q & A

Q. Basic: What are the established synthetic pathways for Lonazolac, and how can researchers optimize yield and purity?

Answer:

The primary synthetic route for this compound involves a (3+2) cycloaddition approach, as demonstrated in synthetic studies targeting its pyrazole core . Optimization strategies include:

- Reaction condition tuning : Adjusting temperature, solvent polarity, and catalyst loading to enhance regioselectivity.

- Purification techniques : Using column chromatography or recrystallization to isolate high-purity products.

- Analytical validation : Employing NMR and HPLC to confirm structural integrity and quantify yield .

Q. Basic: What in vitro and in vivo models are commonly used to evaluate this compound's anti-inflammatory efficacy?

Answer:

- In vitro : COX-1/COX-2 enzyme inhibition assays (e.g., fluorometric kits) and lipoxygenase (5-LOX) activity tests using recombinant enzymes .

- In vivo : Carrageenan-induced rat paw edema models for acute inflammation and collagen-induced arthritis (CIA) models for chronic inflammation. Dose-response curves and histopathological analyses are critical for validation .

Q. Basic: How does this compound inhibit COX enzymes, and what experimental methods validate its selectivity?

Answer:

this compound non-selectively inhibits COX-1 and COX-2 by competitively binding to the arachidonic acid pocket. Selectivity is assessed via:

- Enzyme kinetics : Measuring IC₅₀ values for COX-1 vs. COX-2 using purified isoforms.

- Molecular docking : Simulating binding interactions with COX-2’s larger active site (e.g., Arg120 and Tyr355 residues) .

Q. Advanced: How can density functional theory (DFT) calculations elucidate this compound's electronic properties and reactivity?

Answer:

DFT/B3LYP/6-31G** simulations predict:

- HOMO-LUMO gaps : Correlating with bioactivity; narrower gaps enhance electron transfer in enzyme interactions.

- Molecular electrostatic potential (MESP) : Identifying nucleophilic/electrophilic regions for targeted derivatization.

- Geometric optimization : Validating bond angles and dihedral conformations against X-ray crystallography data .

Q. Advanced: What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound analogs?

Answer:

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify poor absorption or rapid metabolism.

- Metabolite screening : Use hepatic microsomes to detect inactive metabolites.

- Dose recalibration : Adjust in vivo dosing to account for plasma protein binding discrepancies .

Q. Advanced: What molecular docking approaches design this compound derivatives with enhanced 5-LOX inhibition?

Answer:

- Hybrid scaffold design : Integrate pyrazole (from this compound) with imidazolidinone (antimicrobial motifs) for dual activity .

- Pocket-specific docking : Target 5-LOX’s hydrophobic cavity (e.g., Phe177 and Gln363) using AutoDock Vina.

- Free energy calculations : Compare binding affinities (ΔG) of derivatives via MM-PBSA/GBSA .

Q. Basic: What in vitro cytotoxicity assays assess the safety profile of this compound derivatives?

Answer:

- MTT assay : Evaluate mitochondrial toxicity in human keratinocytes (HaCaT) or hepatocytes (HepG2).

- Hemolysis testing : Use erythrocyte suspensions to screen for membrane disruption.

- Selectivity index (SI) : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) .

Q. Advanced: How do phenyl ring substituent modifications influence this compound analogs’ pharmacokinetics?

Answer:

- Electron-withdrawing groups (e.g., -Cl) : Increase metabolic stability by reducing CYP450-mediated oxidation.

- Lipophilicity adjustments : Introduce -OCH₃ to enhance blood-brain barrier penetration (logP calculations via ChemDraw).

- Plasma half-life extension : PEGylation or prodrug strategies to slow renal clearance .

Q. Basic: What are key considerations in designing dose-response studies for this compound’s anti-inflammatory effects?

Answer:

- Dynamic range selection : Test 3–5 doses spanning 10–100 mg/kg (in vivo) or 1–100 µM (in vitro).

- Control groups : Include vehicle (DMSO) and positive controls (e.g., indomethacin).

- Temporal analysis : Measure effects at 1, 3, 6, and 24 hours post-administration to capture peak activity .

Q. Advanced: How can HOMO-LUMO energy gaps predict the bioactivity of novel this compound derivatives?

Answer:

- Quantum chemical descriptors : Lower HOMO-LUMO gaps (<4 eV) correlate with enhanced charge transfer to COX-2’s heme group.

- QSAR modeling : Use gap values as predictors in regression models (e.g., pIC₅₀ = 0.89 × HOMO-LUMO + 2.1).

- Validation : Compare predicted vs. experimental IC₅₀ values for lead compounds .

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUQHFRQHBLHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75821-71-5 (calcium salt) | |

| Record name | Lonazolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046151 | |

| Record name | Lonazolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53808-88-1 | |

| Record name | Lonazolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53808-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lonazolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonazolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lonazolac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lonazolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lonazolac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONAZOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13097143QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.